Triangularine

Descripción general

Descripción

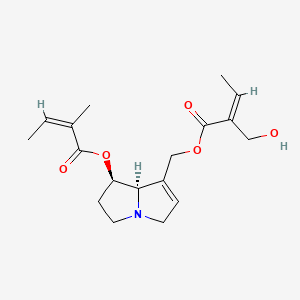

Triangularine is a chemical compound with the molecular formula C18H25NO5 and a molecular weight of 335.4 g/mol . It is known for its complex molecular structure, which includes a pyrrolizidine ring core with various functional groups attached. This compound is primarily used for research purposes and is not intended for human therapeutic applications or veterinary use.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Análisis De Reacciones Químicas

Types of Reactions

Triangularine undergoes several types of chemical reactions, including:

Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis under acidic or basic conditions, potentially breaking down the molecule into its constituent parts.

Oxidation: The presence of double bonds suggests the possibility of oxidation reactions under specific conditions.

Common Reagents and Conditions

Common reagents and conditions used in the reactions of this compound include:

Acidic or Basic Conditions: For hydrolysis reactions.

Oxidizing Agents: For oxidation reactions.

Major Products Formed

The major products formed from the hydrolysis of this compound include its constituent parts, which may vary depending on the specific conditions used.

Aplicaciones Científicas De Investigación

Triangularine has several scientific research applications, including:

Chemistry: Used as a model compound to study the reactivity of pyrrolizidine derivatives and their functional groups.

Biology: Investigated for its potential biological activities and interactions with biological molecules.

Medicine: Explored for its potential therapeutic properties, although it is not intended for human use.

Industry: Utilized in the development of new materials and chemical processes.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to triangularine include other pyrrolizidine derivatives with comparable molecular structures and functional groups . Examples of similar compounds are:

- Retronecine

- Heliotrine

- Lasiocarpine

Uniqueness

This compound is unique due to its specific combination of functional groups and the pyrrolizidine ring core, which confer distinct chemical and biological properties

Actividad Biológica

Triangularine is a pyrrolizidine alkaloid (PA) primarily derived from plants in the Boraginaceae family. This compound has garnered attention due to its potential biological activities, which include both therapeutic benefits and toxicological concerns. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is classified as an open-chain monoester of necine bases with C5 acids such as tiglic acid. Its structure includes a pyrrolizidine ring system, which is characteristic of many PAs. The specific chemical formula of this compound is C₁₅H₁₉N₁O₄, and it is often found in combination with other alkaloids in various plant species.

1. Hepatotoxicity

Research has indicated that this compound exhibits hepatotoxic properties, similar to other PAs. The liver is a primary target for the toxic effects of these compounds, leading to conditions such as hepatic sinusoidal obstruction syndrome (HSOS) and potential carcinogenic effects. A study highlighted that exposure to this compound resulted in significant liver damage in animal models, characterized by elevated liver enzymes and histopathological changes .

2. Antimicrobial Activity

This compound has shown potential antimicrobial properties against various pathogens. In vitro studies demonstrated its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes, although further investigation is necessary to elucidate the exact pathways involved .

3. Anti-inflammatory Effects

Some studies suggest that this compound may possess anti-inflammatory properties. In animal models, administration of this compound resulted in reduced levels of pro-inflammatory cytokines, indicating a potential role in modulating inflammatory responses . This effect could have implications for treating conditions characterized by chronic inflammation.

Case Study: Hepatotoxicity Assessment

A significant case study assessed the hepatotoxic effects of this compound in rats. The study administered varying doses of this compound over a period of four weeks, monitoring liver function through serum biochemistry and histological examination. Results indicated dose-dependent hepatotoxicity, with higher doses leading to severe liver damage characterized by necrosis and inflammation .

| Dose (mg/kg) | ALT Levels (U/L) | Histological Findings |

|---|---|---|

| 0 | 45 | Normal |

| 10 | 150 | Mild inflammation |

| 50 | 300 | Moderate necrosis |

| 100 | 600 | Severe necrosis and fibrosis |

Research Findings on Antimicrobial Activity

A comparative study evaluated the antimicrobial efficacy of this compound against standard antibiotics. The results indicated that this compound had comparable activity to some commonly used antibiotics, suggesting its potential as a natural antimicrobial agent .

Pharmacokinetics

The pharmacokinetics of this compound have not been extensively studied; however, it is known that PAs undergo bioactivation primarily in the liver. This process can lead to the formation of reactive metabolites that contribute to their toxic effects. Studies involving radiolabeled PAs indicate that significant amounts are retained in liver tissues long after administration .

Propiedades

IUPAC Name |

[(7R,8R)-7-[(Z)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (Z)-2-(hydroxymethyl)but-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO5/c1-4-12(3)17(21)24-15-7-9-19-8-6-14(16(15)19)11-23-18(22)13(5-2)10-20/h4-6,15-16,20H,7-11H2,1-3H3/b12-4-,13-5-/t15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOENJWUGVSLZDQ-NCLHDQKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CCN2C1C(=CC2)COC(=O)C(=CC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@@H]1CCN2[C@@H]1C(=CC2)COC(=O)/C(=C\C)/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601020176 | |

| Record name | Triangularine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601020176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87340-27-0 | |

| Record name | [(1R,7aR)-2,3,5,7a-Tetrahydro-1-[[(2Z)-2-methyl-1-oxo-2-buten-1-yl]oxy]-1H-pyrrolizin-7-yl]methyl (2Z)-2-(hydroxymethyl)-2-butenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87340-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triangularine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087340270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triangularine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601020176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIANGULARINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6S2FAL66K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is triangularine and where is it found?

A1: this compound is a pyrrolizidine alkaloid (PA) primarily found in certain plant species. It was first isolated from Senecio triangularis [], but has also been identified in other plants like Alkanna primuliflora, Alkanna stribrnyi, and Alkanna graeca []. PAs are known for their diverse chemical structures and biological activities, often exhibiting toxicity.

Q2: What is the chemical structure of this compound?

A2: this compound is a retronecine ester alkaloid. Its structure consists of a retronecine base esterified at the 7 and 9 positions. Specifically, it is 7-[(Z)-2-methylbut-2-enoyl]-9-[(Z)-2-hydroxymethylbut-2-enoyl]retronecine [].

Q3: Are there any analytical methods to detect and quantify this compound in plant material?

A3: Yes, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a common technique used to identify and quantify this compound in plant extracts [, ]. This method allows for the separation and detection of various PAs, including this compound, based on their mass-to-charge ratios.

Q4: Is there any research on the potential toxicity of this compound?

A4: While specific toxicity studies focusing solely on this compound are limited, it's crucial to acknowledge that it belongs to the pyrrolizidine alkaloid family. Many PAs, including those found alongside this compound in plants like Symphytum asperum, are known to be hepatotoxic []. Therefore, it is plausible that this compound could possess similar toxic properties, warranting further investigation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.